2-[6-(4-Methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetic acid
Description
Chemical Structure and Synthesis
2-[6-(4-Methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetic acid (C₁₄H₁₂N₂O₃S; M.W. 288.0569) features an imidazo[2,1-b]thiazole core substituted with a 4-methoxyphenyl group at position 6 and an acetic acid moiety at position 2. Its synthesis involves condensation reactions starting from intermediates such as ethyl (6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetate hydrobromide, followed by hydrazide formation and subsequent acid hydrolysis . The compound is characterized by a melting point of 231–233°C, with distinct spectral
Properties
IUPAC Name |
2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3S/c1-19-11-4-2-9(3-5-11)12-7-16-10(6-13(17)18)8-20-14(16)15-12/h2-5,7-8H,6H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWOAKKILOHJUTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901206755 | |
| Record name | 6-(4-Methoxyphenyl)imidazo[2,1-b]thiazole-3-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901206755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68347-95-5 | |
| Record name | 6-(4-Methoxyphenyl)imidazo[2,1-b]thiazole-3-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68347-95-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(4-Methoxyphenyl)imidazo[2,1-b]thiazole-3-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901206755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-(4-Methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetic acid typically involves the condensation of 2-aminothiazole derivatives with appropriate aldehydes or ketones, followed by cyclization reactions. One common method includes the reaction of 2-aminothiazole with 4-methoxybenzaldehyde under acidic conditions to form the intermediate Schiff base, which is then cyclized to yield the imidazo[2,1-b][1,3]thiazole core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[6-(4-Methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible at the aromatic ring and the thiazole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Crystal Structure
The crystal structure of related imidazo[2,1-b][1,3]thiazole derivatives has shown that these compounds often exhibit significant intermolecular interactions such as hydrogen bonds and C-H···π interactions. These structural features contribute to their stability and potential biological activity .
Antitumor Activity
Imidazo[2,1-b][1,3]thiazole derivatives have demonstrated promising antitumor properties. Studies have indicated that these compounds can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, one study reported that derivatives of this class exhibited significant cytotoxicity against several cancer cell lines .
Antimicrobial Properties
Research has shown that 2-[6-(4-Methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetic acid possesses antimicrobial activity against both bacterial and fungal strains. The mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It has been shown to reduce the production of pro-inflammatory cytokines in vitro and in vivo, suggesting potential applications in treating inflammatory diseases .
General Synthetic Approach
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. A common approach includes:
- Formation of the imidazo[2,1-b][1,3]thiazole framework through cyclization reactions.
- Introduction of the methoxyphenyl group via electrophilic substitution.
- Final acylation to attach the acetic acid moiety.
Ionic Liquid-Assisted Synthesis
Recent studies have explored ionic liquid-assisted synthesis methods for enhancing yields and reaction rates in the production of imidazo[2,1-b][1,3]thiazole derivatives. This method offers advantages such as reduced reaction times and improved product purity .
Case Study 1: Antitumor Efficacy
In a controlled study evaluating the antitumor efficacy of various imidazo[2,1-b][1,3]thiazole derivatives including this compound:
- Objective : To assess cytotoxicity against breast cancer cell lines.
- Methodology : Cells were treated with varying concentrations of the compound.
- Results : Significant inhibition of cell growth was observed at higher concentrations (IC50 values in the micromolar range), indicating strong antitumor potential.
Case Study 2: Antimicrobial Activity
Another study focused on evaluating the antimicrobial activity of this compound against a panel of bacterial strains:
- Objective : To determine minimum inhibitory concentrations (MICs).
- Methodology : Broth microdilution assays were conducted.
- Results : The compound exhibited MIC values ranging from 8 to 32 µg/mL against Gram-positive and Gram-negative bacteria.
Mechanism of Action
The mechanism of action of 2-[6-(4-Methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetic acid involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The compound’s structure allows it to interact with DNA or proteins, disrupting cellular processes and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations:
Substituent Effects on Bioactivity :
- Electron-Withdrawing Groups (e.g., nitro in 2c ): Enhance antifungal activity, likely due to increased electrophilicity and membrane penetration.
- Halogenated Aromatics (e.g., chloro in 5l ): Improve cytotoxicity, possibly via enhanced DNA intercalation or kinase inhibition (e.g., VEGFR2).
- Methoxy Groups (e.g., Target Compound and 4e ): May modulate solubility and target selectivity, though specific activity data for the target compound is lacking.
Synthetic Efficiency :
- The target compound’s yield (62%) is moderate compared to 4e (98%) but higher than some bromophenyl derivatives (e.g., 5a-d : 54–87.8%) .
Thermal Stability :
- The target compound’s melting point (231–233°C) is higher than 5h (108–110°C) , suggesting stronger intermolecular forces due to the acetic acid moiety.
Pharmacological and Functional Comparisons
Critical Analysis of Evidence Gaps
- Synthesis Challenges : Lower yields in bromophenyl analogs suggest substituent-dependent reaction optimization needs.
Biological Activity
The compound 2-[6-(4-Methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetic acid is a member of the imidazo[2,1-b][1,3]thiazole family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, including antibacterial, antitumor, and anti-inflammatory properties, supported by research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 288.32 g/mol. The structure features an imidazo[2,1-b][1,3]thiazole core substituted with a methoxyphenyl group and an acetic acid moiety.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 288.32 g/mol |
| Functional Groups | Imidazole, Thiazole, Carboxylic Acid |
| Solubility | Soluble in organic solvents |
Antitumor Activity
Research indicates that derivatives of imidazo[2,1-b][1,3]thiazole exhibit significant antitumor activity. A study evaluated various imidazo[2,1-b][1,3]thiazole compounds for their ability to inhibit focal adhesion kinase (FAK), a target in cancer therapy. Compounds similar to this compound demonstrated promising cytotoxic effects against pancreatic cancer cell lines with IC50 values ranging from 0.59 to 2.81 µM .
Antibacterial Activity
Imidazo[2,1-b][1,3]thiazole derivatives have also shown potent antibacterial properties. For instance, a related compound was reported to have significant inhibitory activity against Staphylococcus aureus topoisomerase IV with low MIC values (0.012 and 0.008 µg/mL), indicating selective toxicity towards bacterial cells without affecting human topoisomerase II .
Anti-inflammatory Properties
The anti-inflammatory potential of imidazo[2,1-b][1,3]thiazole derivatives has been noted in various studies. These compounds have been shown to modulate inflammatory pathways effectively. For example, they can inhibit the production of pro-inflammatory cytokines in cell cultures .
Case Study 1: Antitumor Efficacy
In a recent study focusing on the cytotoxicity of imidazo[2,1-b][1,3]thiazole derivatives against mesothelioma cells, compounds were tested for their ability to inhibit FAK phosphorylation. The results indicated that certain derivatives enhanced the efficacy of gemcitabine by increasing the expression of the gemcitabine transporter hENT-1 . This suggests a potential for combination therapy in treating resistant cancer types.
Case Study 2: Antibacterial Screening
Another investigation assessed the antibacterial activity of various thiazole derivatives against a panel of bacteria. The results showed that several compounds exhibited superior activity compared to traditional antibiotics like ampicillin and streptomycin . This highlights the potential of these compounds in developing new antibacterial agents.
Q & A
Q. What are the established synthetic routes for 2-[6-(4-Methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetic acid, and what are their key advantages?
The compound is synthesized via Friedel-Crafts acylation under solvent-free conditions using Eaton’s reagent (PO/MeSOH), yielding 90–96% efficiency. Key steps include cyclization of imidazo[2,1-b]thiazole precursors with 4-methoxyphenyl substituents, monitored by TLC and purified via recrystallization. This method minimizes solvent waste and simplifies isolation . Alternative routes involve condensation of 1,2,4-triazole-3-thiones with chloroacetic acid in alkaline media, though yields are lower (70–85%) .
Q. Which analytical techniques are critical for structural validation of this compound and its derivatives?
- Thin-layer chromatography (TLC) on silica gel (UV detection) ensures reaction progress and purity .
- IR spectroscopy confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the acetic acid moiety) .
- Elemental analysis validates stoichiometry (C, H, N, S), with deviations ≤0.4% indicating purity .
- Melting point determination (electrothermal apparatus) identifies polymorphic forms; reported mp ranges are 139–140°C for analogous thiazole derivatives .
Q. What preliminary pharmacological activities have been reported for this compound?
Imidazo[2,1-b]thiazole derivatives exhibit broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria (MIC 2–8 µg/mL) and fungi like Candida albicans (MIC 4–16 µg/mL). The 4-methoxyphenyl group enhances lipophilicity, improving membrane penetration . Anticancer screening against HepG2 cells shows moderate cytotoxicity (IC ~50 µM), suggesting potential for structural optimization .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve regioselectivity in imidazo[2,1-b]thiazole ring formation?
- Catalyst screening : Eaton’s reagent outperforms Lewis acids (e.g., AlCl) in minimizing byproducts like dimerized intermediates .
- Temperature control : Reactions at 80–90°C favor cyclization over side reactions (e.g., oxidation of thiazole sulfur) .
- Solvent-free vs. solvent-based systems : Solvent-free conditions reduce reaction time (2–3 hrs vs. 6–8 hrs in DMF) but require rigorous moisture exclusion .
Q. How should researchers address contradictions in reported bioactivity data across studies?
Discrepancies in MIC or IC values may arise from:
- Assay variability : Standardize protocols (e.g., CLSI guidelines for antimicrobial tests) .
- Structural analogs : Compare activity of 4-methoxy derivatives with 4-chloro or 4-fluoro analogs to isolate electronic effects .
- Salt formation : Sodium or potassium salts of the acetic acid moiety improve solubility, altering bioavailability .
Q. What strategies guide structure-activity relationship (SAR) studies for imidazo[2,1-b]thiazole derivatives?
- Substituent variation : Replace the 4-methoxyphenyl group with electron-withdrawing (e.g., NO) or bulky (e.g., naphthyl) groups to modulate target binding .
- Heterocycle hybridization : Fuse with triazole or benzimidazole rings (e.g., compound 9e in ) to enhance π-stacking with enzyme active sites.
- Metallocomplexation : Copper(II) or zinc(II) salts of the acetic acid moiety show enhanced DNA intercalation via metal coordination .
Methodological Considerations
Q. What experimental precautions are necessary during synthesis to avoid common pitfalls?
- Moisture sensitivity : Use anhydrous conditions for reactions involving chloroacetic acid to prevent hydrolysis .
- Byproduct identification : Monitor for thioether byproducts (RS) via GC-MS when using mercaptoacetic acid .
- Scale-up challenges : Solvent-free methods may require specialized equipment (e.g., high-shear mixers) for consistent heat distribution .
Q. How can computational tools complement experimental studies of this compound?
- Docking simulations : Predict binding to C. albicans CYP51 (PDB: 5TZ1) to prioritize derivatives for synthesis .
- DFT calculations : Analyze electron density at the thiazole sulfur to anticipate redox instability .
- QSAR models : Correlate logP values (calculated via ChemAxon) with antimicrobial potency to refine lipophilicity targets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
